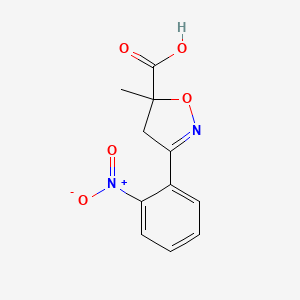

5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H10N2O5 |

|---|---|

Molecular Weight |

250.21 g/mol |

IUPAC Name |

5-methyl-3-(2-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C11H10N2O5/c1-11(10(14)15)6-8(12-18-11)7-4-2-3-5-9(7)13(16)17/h2-5H,6H2,1H3,(H,14,15) |

InChI Key |

KOXPDXFFQMVVNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The most well-documented approach involves a one-pot synthesis strategy adapted from the preparation of structurally analogous 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. Key steps include:

-

Chlorination : 2-Nitrobenzaldoxime undergoes chlorination using gaseous chlorine (Cl₂) in halogenated solvents such as dichloromethane or chlorobenzene at ambient temperature.

-

Cyclization : The intermediate chlorinated species reacts with ethylene gas in the presence of an acid-binding agent (e.g., triethylamine or sodium bicarbonate) to form the dihydroisoxazole ring.

Representative Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane (4–10:1 mass ratio) |

| Chlorination Time | 1–1.5 hours at 25°C |

| Ethylene Pressure | Ambient pressure |

| Acid-Binding Agent | Triethylamine (1–3:1 molar ratio) |

| Yield | >85% |

This method avoids isolating explosive intermediates like 2-nitrobenzoyl chloride oxime, enhancing operational safety.

Nitrile Oxide Cycloaddition Approach

Synthesis via In Situ Nitrile Oxide Formation

An alternative route, derived from plant growth regulator patents, utilizes nitrile oxide intermediates:

-

Hydroxamoyl Chloride Preparation : 2-Nitrobenzaldehyde reacts with hydroxylamine to form an oxime, followed by chlorination with reagents like N-chlorosuccinimide (NCS) to yield hydroxamoyl chloride.

-

Cycloaddition : The hydroxamoyl chloride generates nitrile oxide in situ, which undergoes a [3+2] cycloaddition with acrylic acid or its esters in solvents such as acetone or dimethylformamide.

Critical Optimization Factors

-

Base Selection : Sodium bicarbonate or triethylamine minimizes side reactions during nitrile oxide formation.

-

Solvent Compatibility : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve reaction kinetics.

-

Temperature Control : Reactions proceed efficiently at 0–25°C to prevent nitrile oxide dimerization.

Comparative Data

| Parameter | One-Pot Method | Cycloaddition Method |

|---|---|---|

| Reaction Time | 8–18 hours | 4–12 hours |

| Byproduct Formation | <5% | 10–15% |

| Scalability | Industrial-scale viable | Lab-scale optimized |

Purification and Characterization

Isolation Techniques

Both methods employ similar post-synthesis workflows:

-

Washing : Neutralization with aqueous sodium bicarbonate removes acidic impurities.

-

Drying : Anhydrous sodium sulfate or magnesium sulfate ensures solvent-free intermediates.

-

Crystallization : Ethanol-water mixtures precipitate the pure carboxylic acid form.

Key Analytical Data

-

Molecular Formula : C₁₁H₁₀N₂O₅ (confirmed via high-resolution mass spectrometry).

-

Spectroscopic Signatures :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alcohols or amines in the presence of acidic or basic catalysts.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of esters or amides.

Scientific Research Applications

Biological Applications

The biological activity of 5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has been a focal point in research, particularly concerning its potential therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research indicates that derivatives of isoxazole compounds often show effectiveness against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens . Further investigation is necessary to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Anticancer Potential

There is growing interest in the anticancer potential of compounds featuring isoxazole structures. Some derivatives have shown significant activity against various cancer cell lines, indicating that this compound could be explored for its anticancer properties . Research into its interactions with specific proteins or enzymes involved in cancer progression could provide insights into its therapeutic applications.

Material Science Applications

The unique structural features of this compound also make it a candidate for applications in material science. Its chemical reactivity allows for potential use in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Nitro (2-nitrophenyl) | Strong electron-withdrawing | Enhances acidity of carboxylic acid |

| Methoxy | Electron-donating | Increases solubility in polar solvents |

| Fluoro | Moderate electron-withdrawing | Improves metabolic stability |

Q & A

Q. What are the standard synthetic routes for 5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid?

A common approach involves cyclocondensation reactions using hydroxylamine derivatives and α,β-unsaturated carbonyl precursors. For example, a refluxing mixture of sodium acetate and acetic acid can facilitate the formation of the isoxazole ring, as seen in analogous isoxazole syntheses . Key steps include:

- Precursor preparation : 2-Nitrobenzaldehyde derivatives are often used to introduce the nitrophenyl group.

- Cyclization : Refluxing with hydroxylamine hydrochloride in ethanol under acidic conditions to form the dihydroisoxazole core.

- Carboxylic acid functionalization : Hydrolysis of ester intermediates or direct incorporation via carboxyl-containing precursors.

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodologies include:

- Chromatography : HPLC or GC-MS to assess purity (>95% as per industry standards) .

- Spectroscopy : H/C NMR to confirm the isoxazole ring, nitrophenyl substituents, and carboxylic acid moiety. For example, the methyl group on the isoxazole typically appears as a singlet at δ 2.1–2.3 ppm .

- Elemental analysis : To verify empirical formula consistency (e.g., CHNO).

Q. What are the critical physicochemical properties to characterize for this compound?

Researchers prioritize:

- Solubility : Tested in polar (e.g., DMSO, ethanol) and nonpolar solvents to guide formulation studies.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Hygroscopicity : Assessed via dynamic vapor sorption (DVS) to inform storage conditions (e.g., desiccated at −20°C) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction path search : Identifies low-energy intermediates and catalysts for cyclization steps .

- Solvent effects : COSMO-RS simulations optimize solvent selection to enhance yield .

- Kinetic modeling : Determines optimal temperature and pressure conditions for nitro-group stability during synthesis .

Q. What strategies address contradictory data in reported biological activities of this compound?

- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify assay-specific variables (e.g., cell lines, concentrations) .

- Statistical DoE : Factorial designs isolate confounding factors (e.g., pH, solvent) in enzymatic inhibition studies .

- SAR studies : Systematically modify substituents (e.g., replacing nitro with methoxy groups) to clarify structure-activity relationships .

Q. How can researchers mitigate challenges in isolating this compound due to its hygroscopicity?

Q. What green chemistry approaches are applicable to its synthesis?

Q. How does the nitro group influence the compound’s reactivity in derivatization studies?

- Electrophilic substitution : The nitro group deactivates the phenyl ring, directing further substitutions to meta/para positions .

- Reduction pathways : Catalytic hydrogenation (Pd/C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .

- Photostability : UV-Vis studies monitor nitro-group degradation under light exposure, guiding photochemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.